

Application Notes and Protocols for mAChR-IN-1

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Compound of Interest

Compound Name: *mAChR-IN-1*

Cat. No.: *B1139293*

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Introduction

mAChR-IN-1 is a potent antagonist of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors integral to the modulation of both the central and peripheral nervous systems. These receptors are involved in a myriad of physiological processes, including learning, memory, attention, and smooth muscle control. Consequently, they are significant targets for therapeutic intervention in a range of disorders. This document provides detailed application notes and experimental protocols for the use of **mAChR-IN-1** in research settings.

mAChR-IN-1 acts by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, to muscarinic receptors. Its primary known pharmacological parameter is an IC₅₀ of 17 nM for mAChRs^{[1][2][3][4]}. However, the specific affinity for each of the five muscarinic receptor subtypes (M1-M5) is not widely published, and researchers are encouraged to determine the selectivity profile for their specific experimental system.

Chemical and Physical Properties

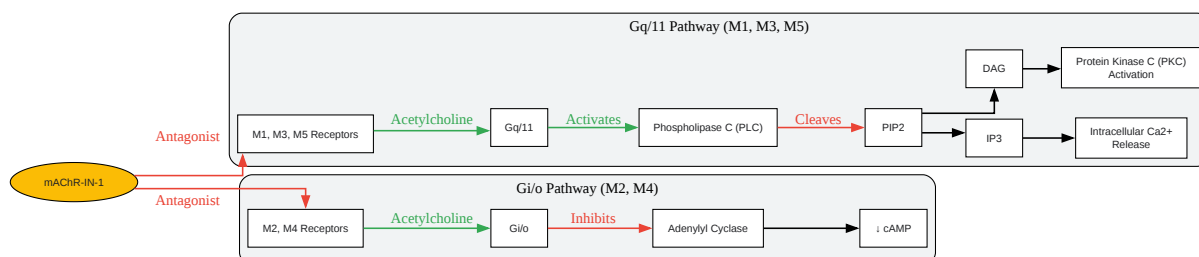
A summary of the key chemical and physical properties of **mAChR-IN-1** hydrochloride is presented in the table below.

Property	Value
Molecular Formula	C ₂₃ H ₂₆ ClIN ₂ O ₂
Molecular Weight	524.82 g/mol
CAS Number	119391-73-0
Appearance	Solid, White to off-white
Solubility	DMSO: ≥ 65 mg/mL (≥ 123.85 mM) H ₂ O: ~1 mg/mL (with sonication and warming)
Storage	Store at 4°C for short-term, -20°C to -80°C for long-term in a sealed container, away from moisture and light.

Data sourced from MedChemExpress[4].

Signaling Pathways

Muscarinic acetylcholine receptors are categorized into two main signaling pathways based on their G protein coupling. M1, M3, and M5 receptors couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.



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Figure 1. Muscarinic Acetylcholine Receptor Signaling Pathways and the Antagonistic Action of **mAChR-IN-1**.

Experimental Protocols

In Vitro Radioligand Binding Assay to Determine Receptor Affinity (K_i)

This protocol is designed to determine the binding affinity (K_i) of **mAChR-IN-1** for each of the five muscarinic receptor subtypes (M1-M5). This is a competitive binding assay using a known radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

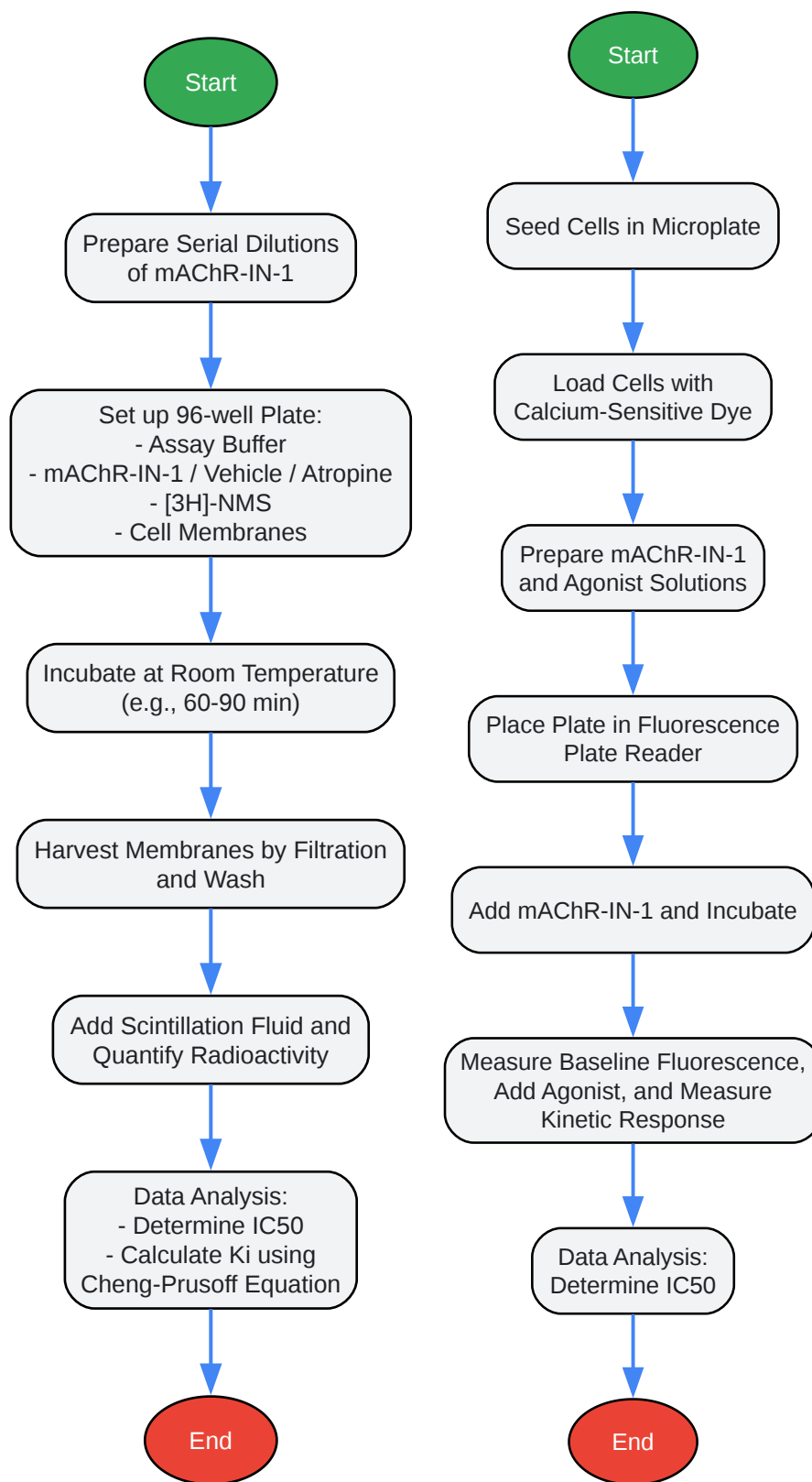
Materials:

- Cell membranes prepared from cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors.
- [³H]-N-methylscopolamine ([³H]-NMS)
- **mAChR-IN-1**

- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- Non-specific binding control (e.g., 1 μM Atropine)
- 96-well filter plates
- Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of **mAChR-IN-1** in assay buffer.
- In a 96-well plate, add in the following order:
 - Assay buffer
 - **mAChR-IN-1** at various concentrations (or vehicle for total binding)
 - Non-specific binding control (atropine) for non-specific binding wells
 - [³H]-NMS at a final concentration close to its K_d
 - Cell membranes (protein concentration to be optimized for each receptor subtype)
- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
- Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the radioactivity in each well using a scintillation counter.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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